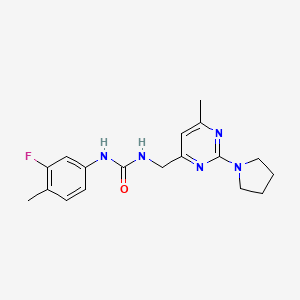

![molecular formula C12H8N2O5 B3008313 (E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate CAS No. 303987-12-4](/img/structure/B3008313.png)

(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate, also known as 3-nitrophenyl-2-furoate, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that can be synthesized in the laboratory with relative ease. It has been used in a variety of scientific applications such as drug synthesis, medicinal chemistry, and as a fluorescent probe for the detection of metal ions.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, including compounds like (E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate, have been recognized for their potent antibacterial properties. They have been employed in the development of new drugs aimed at combating microbial resistance, which is a growing global issue. The furan nucleus is a critical component in medicinal chemistry due to its therapeutic efficacy, inspiring the creation of innovative antibacterial agents .

Antifungal and Antiviral Applications

The structural versatility of furan compounds allows them to be effective in antifungal and antiviral therapies. Their ability to interact with various biological targets makes them valuable in the research for treatments against a range of fungal and viral infections .

Anti-Inflammatory and Analgesic Effects

Furan derivatives exhibit significant anti-inflammatory and analgesic effects, making them candidates for the treatment of pain and inflammation-related conditions. Their pharmacological profile includes the potential to alleviate symptoms without the side effects associated with traditional anti-inflammatory drugs .

Anticancer Research

The unique chemical structure of furan derivatives has been explored for anticancer applications. Researchers are investigating the cytotoxic effects of these compounds on various cancer cell lines, aiming to develop new therapeutic agents that can target cancer cells selectively .

Bio-Based Material Synthesis

Beyond pharmaceuticals, furan derivatives are also pivotal in the synthesis of bio-based materials. They serve as platform chemicals for producing a wide array of compounds, including those used in manufacturing sustainable materials from biomass .

Organic Chemistry and Medicinal Chemistry

In organic chemistry, furan derivatives like (E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate are utilized for their reactivity in various structural reactions. This reactivity opens up a plethora of possibilities for creating novel compounds with potential medicinal applications .

Pharmacological Diversity

The pharmacological diversity of furan derivatives is vast, with applications ranging from anti-ulcer and diuretic to antidepressant and anti-anxiolytic treatments. This diversity underscores the compound’s significance in the development of a broad spectrum of therapeutic agents .

Propiedades

IUPAC Name |

[(E)-(3-nitrophenyl)methylideneamino] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-12(11-5-2-6-18-11)19-13-8-9-3-1-4-10(7-9)14(16)17/h1-8H/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVVHPRFQZHIQJ-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)

![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)

![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)

![3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008253.png)